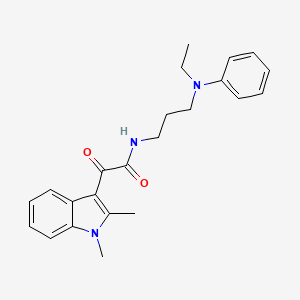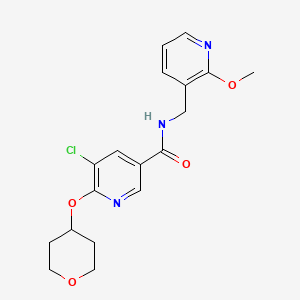![molecular formula C20H18N4O2S B2590329 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide CAS No. 1024530-50-4](/img/no-structure.png)
2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C20H18N4O2S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis
This compound is a valuable intermediate in organic synthesis. Its structure suggests that it could be useful in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals. The thioxo and oxo groups present in the compound provide reactive sites for further chemical modifications .
Drug Design and Discovery
Due to its complex heterocyclic system, this compound may serve as a scaffold for drug design. Its potential to interact with various biological targets through different mechanisms, such as enzyme inhibition or receptor modulation, makes it a candidate for the synthesis of novel therapeutic agents .
Mitochondrial Function Studies
Compounds similar to this one have been used to study mitochondrial functions. For instance, derivatives have been synthesized for the targeted delivery of hydrogen sulfide to mitochondria, which is important in understanding and treating diseases related to mitochondrial dysfunction .
Pharmacological Agent Development
The compound’s ability to be modified can lead to the creation of pharmacological agents. For example, attaching different functional groups could result in molecules with antioxidant properties or molecules that can modulate cellular signaling pathways .
Computational Chemistry
The compound’s structure is suitable for computational studies, such as density functional theory (DFT) calculations, to predict its reactivity and interaction with other molecules. This can aid in the rational design of derivatives with desired properties .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-aminobenzamide with ethyl 2-bromoacetate to form 2-(2-bromoacetyl)benzamide. This intermediate is then reacted with thiourea to form 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide. Finally, this compound is reacted with 2-phenylethylamine to form the target compound, 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide.", "Starting Materials": [ "2-aminobenzamide", "ethyl 2-bromoacetate", "thiourea", "2-phenylethylamine" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzamide with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form 2-(2-bromoacetyl)benzamide.", "Step 2: Reaction of 2-(2-bromoacetyl)benzamide with thiourea in the presence of a base such as sodium ethoxide to form 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide.", "Step 3: Reaction of 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide with 2-phenylethylamine in the presence of a base such as sodium hydride to form the target compound, 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide." ] } | |
CAS番号 |
1024530-50-4 |
分子式 |
C20H18N4O2S |
分子量 |
378.45 |
IUPAC名 |
2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C20H18N4O2S/c25-17(21-11-10-13-6-2-1-3-7-13)12-16-19(26)24-18(22-16)14-8-4-5-9-15(14)23-20(24)27/h1-9,16,22H,10-12H2,(H,21,25) |
InChIキー |
OPBOSIFGKCPPNM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2590247.png)


![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2590250.png)
![3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone](/img/structure/B2590251.png)
![N-[2-(2,4-Diethyl-3-oxopiperazin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2590252.png)
![N-(4-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2590254.png)


[(2-propyl-1,3-thiazol-4-yl)methyl]amine](/img/structure/B2590263.png)



